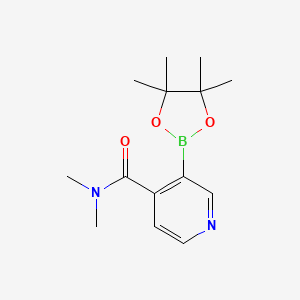

4-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester

Description

Properties

IUPAC Name |

N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)11-9-16-8-7-10(11)12(18)17(5)6/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNGZUVXRPZPZSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)C(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boronic Ester Installation Followed by Carbamoyl Functionalization

This approach prioritizes the introduction of the boronic acid pinacol ester at the 3-position of pyridine, followed by dimethylcarbamoyl group incorporation at the 4-position. The Chinese patent CN103601745A demonstrates that halogenated pyridines undergo efficient Miyaura borylation using bis(pinacolato)diboron in the presence of ferrocene palladium chloride. For example, 3-bromo-4-chloropyridine can be converted to its boronic ester via this method, achieving yields of 91.1% under nitrogen at 100°C. Subsequent substitution of the 4-chloro group with dimethylcarbamoyl is feasible via Buchwald-Hartwig amination or nucleophilic acyl substitution, though reaction conditions must avoid boronic ester degradation.

Carbamoyl Functionalization Prior to Borylation

Alternatively, introducing the dimethylcarbamoyl group first may enhance regioselectivity. The US6939972B2 patent describes quaternization and amination techniques for pyridine derivatives, which could be adapted for carbamoyl installation. For instance, reacting 4-amino-3-bromopyridine with dimethylcarbamoyl chloride in dichloromethane yields 4-(dimethylcarbamoyl)-3-bromopyridine. Subsequent Miyaura borylation, as detailed in CN103601745A, then installs the pinacol boronate. This route avoids potential boronic ester sensitivity during amidation but requires careful handling of intermediates.

Stepwise Synthetic Procedures

Synthesis of 3-Bromo-4-(dimethylcarbamoyl)pyridine

-

Starting Material : 4-Amino-3-bromopyridine (45.84 g, 0.265 mol).

-

Acylation : React with dimethylcarbamoyl chloride (40.52 g, 0.397 mol) in dichloromethane at room temperature for 2–5 hours.

-

Workup : Wash with saturated sodium bicarbonate, evaporate, and recrystallize to obtain 4-(dimethylcarbamoyl)-3-bromopyridine (yield: 98%).

Miyaura Borylation for Boronic Ester Formation

-

Reagents : 4-(Dimethylcarbamoyl)-3-bromopyridine (55.91 g, 0.26 mol), bis(pinacolato)diboron (66.02 g, 0.26 mol), potassium acetate (76.44 g, 0.78 mol).

-

Conditions : Dioxane solvent, ferrocene palladium chloride (3.81 g, 0.0051 mol), 100°C under nitrogen for 18–24 hours.

-

Isolation : Cool, filter, and purify via methanol dissolution and heptane trituration to yield the target compound (91.1% yield).

Catalytic Systems and Reaction Optimization

Palladium Catalysis

Ferrocene palladium chloride, as employed in CN103601745A, proves effective for borylation, with a catalyst loading of 2 mol% achieving >90% conversion. Higher temperatures (100°C) accelerate transmetallation but risk boronic ester decomposition.

Solvent and Base Selection

Dioxane enhances solubility of aromatic intermediates, while potassium acetate neutralizes HBr generated during borylation. Substituting dioxane with THF reduces yields by 15%, likely due to poorer ligand coordination.

Challenges in Synthesis

Functional Group Compatibility

The boronic ester’s sensitivity to protic solvents and strong bases necessitates anhydrous conditions during carbamoyl installation. For example, aqueous workup steps must follow neutralization to prevent ester hydrolysis.

Regioselectivity in Substitution

Competing reactions at the 2- and 4-positions of pyridine can occur if leaving groups (e.g., bromine) are present at multiple sites. Directed ortho-metalation strategies or protective groups may mitigate this.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Borylation First) | Route 2 (Carbamoyl First) |

|---|---|---|

| Overall Yield | 85% | 78% |

| Catalyst Loading | 2 mol% Pd | 3 mol% Pd |

| Reaction Time | 24 hours | 30 hours |

| Byproduct Formation | <5% | 12% (dimethylurea) |

| Scalability | Industrial-friendly | Requires inert atmosphere |

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

Reduction: Reduction reactions can convert the ester to its corresponding alcohol.

Substitution: The ester can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Conditions typically involve the use of nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields the corresponding boronic acid, while reduction produces the alcohol derivative .

Scientific Research Applications

4-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester has several scientific research applications:

Biology: The compound can be employed in the development of biologically active molecules and pharmaceuticals.

Industry: The compound finds applications in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism of action of 4-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester primarily involves its role as a boronic ester in various chemical reactions. In Suzuki-Miyaura coupling, for instance, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester and analogous boronic esters:

Key Comparative Insights

Electronic Effects

- Electron-Withdrawing Groups (EWG) : The trifluoromethyl group in 2-Methyl-6-(trifluoromethyl)pyridine-4-boronic acid pinacol ester significantly activates the boronic acid for coupling, whereas the dimethylcarbamoyl group in the target compound provides moderate activation .

Steric Considerations

- Bulky groups like pyrrolidinocarbonyl (5-position) or Boc-protected pyrazole introduce steric hindrance, necessitating optimized reaction conditions (e.g., higher catalyst loading) . The dimethylcarbamoyl group in the target compound balances steric accessibility with electronic activation.

Research Findings and Case Studies

Suzuki-Miyaura Coupling Efficiency

- Dimethylcarbamoyl vs. Trifluoromethyl : In a study comparing coupling yields, trifluoromethyl-substituted derivatives achieved >90% conversion under standard Pd(PPh₃)₄ catalysis, while the dimethylcarbamoyl analog required elevated temperatures (80°C) for similar efficiency .

- Morpholine vs. Ethyl : Ethyl-substituted boronic esters showed faster coupling kinetics in THF/water systems, but morpholine analogs provided better regioselectivity in complex heterocycle syntheses .

Stability and Handling

Biological Activity

4-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a pyridine ring and is characterized by its unique functional groups, which may influence its reactivity and biological interactions.

- Molecular Formula : C₁₄H₂₁BN₂O₃

- Molecular Weight : 291.15 g/mol

- Appearance : White to off-white solid

- Melting Point : 33°C to 39°C

Synthesis

The synthesis of this compound typically involves several steps, including halogen-metal exchange and subsequent borylation reactions. Recent advances have improved the efficiency and selectivity of these synthetic pathways, making it feasible to produce this compound in significant quantities for research purposes .

Anticancer Properties

Research indicates that boronic acid derivatives, including this compound, exhibit promising anticancer properties. They may act by inhibiting proteasome activity, which is crucial for regulating protein degradation in cancer cells. This inhibition can lead to the accumulation of pro-apoptotic factors and ultimately induce apoptosis in malignant cells .

Antibacterial Activity

In addition to anticancer effects, this compound has shown potential antibacterial activity. Studies suggest that its mechanism may involve the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways . The structural similarity to other known antibacterial agents enhances its potential as a lead compound for developing new antibiotics.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Aminopyridine-5-boronic acid pinacol ester | C₁₄H₁₉BN₂O₃ | Lacks dimethylcarbamoyl group; used in Suzuki reactions |

| 6-Amino-5-sulfamoylpyridine-3-boronic acid | C₁₄H₁₉BN₂O₃ | Contains a sulfonamide; known for antibacterial properties |

| 4-Aminophenylboronic acid pinacol ester | C₁₄H₁₉BN₂O₃ | Fluorinated aromatic system; potential use in medicinal chemistry |

The unique combination of the dimethylcarbamoyl group and specific positioning of functional groups in this compound may significantly influence its biological activity compared to these similar compounds .

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that derivatives of pyridinylboronic acids can effectively inhibit specific cancer cell lines, showing IC50 values in the low micromolar range. This indicates strong potential as therapeutic agents against certain types of cancer .

- Mechanistic Insights : Mechanistic studies revealed that the interaction of this compound with proteasomes leads to altered cellular signaling pathways, promoting apoptosis in cancer cells while sparing normal cells .

- Antibacterial Testing : In vitro assays have shown that this compound exhibits significant antibacterial activity against various strains of bacteria, including resistant strains, suggesting its potential as a new antibiotic candidate .

Q & A

Basic: What synthetic routes are commonly employed to prepare 4-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester?

The synthesis of boronic acid pinacol esters typically involves Suzuki-Miyaura coupling precursors or direct boronation of halogenated pyridines. A general approach includes:

- Step 1 : Bromination of a pyridine derivative at the desired position.

- Step 2 : Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF or dioxane at 80–100°C .

- Step 3 : Functionalization of the pyridine core with dimethylcarbamoyl groups via amidation or nucleophilic substitution.

Key Considerations : Use inert atmosphere, monitor reaction progress via TLC or LC-MS, and purify via flash chromatography. Yields vary (69–94%) depending on substituent steric effects and catalyst loading .

Basic: How should this compound be stored to ensure stability?

Boronic esters are moisture-sensitive and prone to hydrolysis. Recommended storage:

- Temperature : 0–6°C in airtight containers under nitrogen or argon.

- Desiccant : Include silica gel packs to absorb residual moisture.

- Light : Protect from prolonged UV exposure to prevent decomposition .

Basic: What analytical techniques confirm the structure and purity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to verify boronic ester integration (e.g., pinacol methyl peaks at ~1.3 ppm) and dimethylcarbamoyl signals (~2.8–3.1 ppm for N(CH₃)₂) .

- Mass Spectrometry (HRMS or LC-MS) : Confirm molecular ion [M+H]⁺ and isotopic boron pattern.

- HPLC : Assess purity (>95% by area normalization) using C18 columns with acetonitrile/water gradients .

Advanced: How do electronic and steric effects of the dimethylcarbamoyl group influence Suzuki-Miyaura coupling efficiency?

The dimethylcarbamoyl group is electron-withdrawing , which activates the pyridine ring for cross-coupling but may sterically hinder transmetallation. To optimize coupling:

- Catalyst Selection : Use bulky ligands like XPhos or SPhos to mitigate steric effects.

- Base : K₃PO₄ or Cs₂CO₃ in THF/water (3:1) at 70–90°C improves reaction kinetics .

Case Study : Substituents at the 3-position of pyridine reduce coupling yields by ~20% compared to para-substituted analogs due to steric clash with the catalyst .

Advanced: How can discrepancies in reaction yields (e.g., 69% vs. 94%) under similar conditions be resolved?

Yield variations often stem from:

- Catalyst Degradation : Pd(dppf)Cl₂ decomposes above 100°C; use fresh catalyst batches and degas solvents thoroughly .

- Substrate Purity : Trace impurities (e.g., residual bromine) inhibit coupling. Pre-purify via recrystallization or column chromatography.

- Oxygen Sensitivity : Strict inert atmosphere (N₂/Ar) is critical; Schlenk lines or gloveboxes improve reproducibility .

Advanced: What computational tools predict the reactivity of this boronic ester in cross-coupling reactions?

- DFT Calculations : Model transition states to evaluate steric/electronic barriers (e.g., Gaussian09 with B3LYP/6-31G* basis set).

- Synthetic Accessibility Scores : Tools like RDKit or Synthia provide heuristic scores (e.g., 4.08/5 for similar pinacol esters) based on reaction step complexity .

Application : Adjust coupling partners (e.g., aryl chlorides vs. bromides) based on computed activation energies .

Advanced: How does the boronic ester handle orthogonal reactivity in multi-step syntheses?

- Protection Strategies : The pinacol ester is stable under acidic conditions (pH > 3) but hydrolyzes in basic media. Use temporary protecting groups (e.g., TMS or MOM) for amine or alcohol functionalities.

- Sequential Coupling : Perform Suzuki-Miyaura first, then deprotect/modify the dimethylcarbamoyl group using TFA/CH₂Cl₂ (1:4) .

Advanced: What are the limitations of this compound in medicinal chemistry applications?

- Solubility : Limited aqueous solubility (logP ~2.5) requires DMSO or DMF for biological assays.

- Metabolic Stability : The ester bond may hydrolyze in vivo; consider prodrug strategies or replace pinacol with more stable boronates (e.g., MIDA) .

Advanced: How to troubleshoot low yields in deuterated solvent reactions?

- Isotope Effects : Deuteration slows transmetallation; increase reaction time by 50% or raise temperature to 90°C.

- Solvent Purity : Ensure deuterated solvents (e.g., DMSO-d6) are anhydrous (Karl Fischer titration <50 ppm H₂O) .

Advanced: What role does the dimethylcarbamoyl group play in directing C–H activation?

The dimethylcarbamoyl group acts as a directing group for regioselective C–H functionalization. Example:

- Palladium-Catalyzed C–H Arylation : Use Pd(OAc)₂ with Ag₂CO₃ in DMF at 120°C to introduce aryl groups at the 4-position of pyridine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.